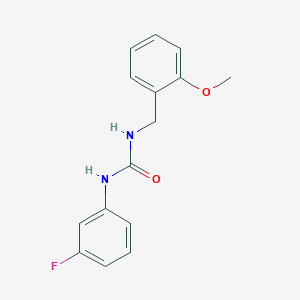
N-(2,4-dimethylphenyl)-N'-(1-phenylpropyl)urea
描述
N-(2,4-dimethylphenyl)-N'-(1-phenylpropyl)urea, also known as DPU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPU is a urea derivative that has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
科学研究应用
N-(2,4-dimethylphenyl)-N'-(1-phenylpropyl)urea has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research has focused on its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This suggests that this compound may have therapeutic potential for inflammatory diseases, such as rheumatoid arthritis.
Another area of research has focused on the anti-tumor properties of this compound. Studies have shown that this compound can induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. This suggests that this compound may have potential as a chemotherapeutic agent.
作用机制
The exact mechanism of action of N-(2,4-dimethylphenyl)-N'-(1-phenylpropyl)urea is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in inflammation and tumor growth. For example, this compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. This compound has also been shown to inhibit the activity of HDACs, enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of T cells and B cells, suggesting that it may have immunosuppressive properties. This compound has also been shown to inhibit the activity of MMPs, enzymes involved in tissue remodeling and angiogenesis.
实验室实验的优点和局限性
One advantage of using N-(2,4-dimethylphenyl)-N'-(1-phenylpropyl)urea in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-tumor compounds. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N-(2,4-dimethylphenyl)-N'-(1-phenylpropyl)urea. One area of research could focus on the development of more efficient synthesis methods to increase the yield of this compound. Another area of research could focus on the development of this compound analogs with improved solubility and bioavailability. Additionally, further studies could investigate the potential of this compound as a therapeutic agent for various diseases, including inflammatory and tumor-related conditions.
属性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(1-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-4-16(15-8-6-5-7-9-15)19-18(21)20-17-11-10-13(2)12-14(17)3/h5-12,16H,4H2,1-3H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMPTUXOPQAFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)NC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4423894.png)
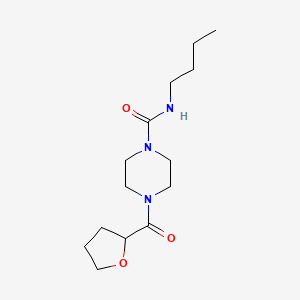
![1-[(4-methylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B4423913.png)
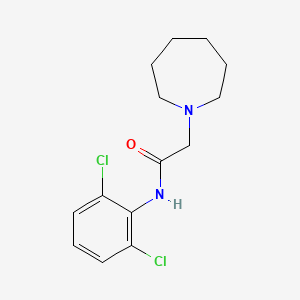
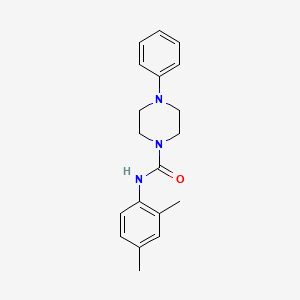
![2-[(4-benzyl-1-piperazinyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B4423937.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4423945.png)
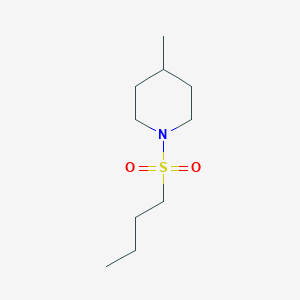

![N-(2-chlorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4423965.png)

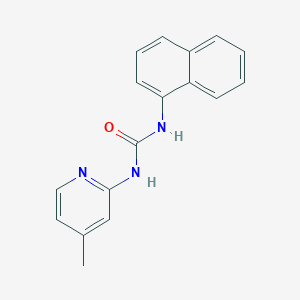
![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423990.png)
